1-Chloro-1-(4-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . This compound is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Chloro-1-(4-mercaptophenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-mercaptophenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with 1-chloropropan-2-one under basic conditions to yield the desired product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(4-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-Chloro-1-(4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive mercapto group.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloro group can undergo nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Chloro-1-(4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-chlorophenyl)propan-2-one: This compound has a chloro group instead of a mercapto group, which affects its reactivity and applications.
1-Chloro-1-(4-methylphenyl)propan-2-one:
1-Chloro-1-(4-hydroxyphenyl)propan-2-one: The hydroxy group provides different reactivity and biological activity compared to the mercapto group.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.
Properties
Molecular Formula |
C9H9ClOS |
---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
1-chloro-1-(4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-5,9,12H,1H3 |
InChI Key |
NLNZUUUFRDLGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)S)Cl |
Origin of Product |
United States |
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